Boc-glu(osu)-obzl
Overview
Description
Boc-glu(osu)-obzl, also known as tert-butoxycarbonyl-glutamic acid N-hydroxysuccinimide ester benzyl ester, is a compound commonly used in peptide synthesis. It is a derivative of glutamic acid, where the amino group is protected by a tert-butoxycarbonyl group, and the carboxyl group is activated by N-hydroxysuccinimide ester. This compound is particularly useful in solid-phase peptide synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-glu(osu)-obzl typically involves the following steps:
Protection of Glutamic Acid: The amino group of glutamic acid is protected using tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine.
Activation of Carboxyl Group: The protected glutamic acid is then reacted with N-hydroxysuccinimide and a coupling agent like dicyclohexylcarbodiimide in an organic solvent such as dimethylformamide. This forms the N-hydroxysuccinimide ester.
Benzyl Ester Formation: The final step involves the esterification of the carboxyl group with benzyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of glutamic acid are protected using tert-butoxycarbonyl anhydride in industrial reactors.
Activation and Esterification: The protected glutamic acid is then activated and esterified in large-scale reactors using automated systems to control reaction conditions and ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Boc-glu(osu)-obzl undergoes several types of chemical reactions:
Substitution Reactions: The N-hydroxysuccinimide ester group can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amino group.
Ester Hydrolysis: The benzyl ester can be hydrolyzed under basic or acidic conditions to yield the free carboxyl group.
Common Reagents and Conditions
Substitution: Typically involves nucleophiles like amines in organic solvents such as dimethylformamide or dichloromethane.
Deprotection: Carried out using trifluoroacetic acid in dichloromethane.
Hydrolysis: Conducted using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Peptide Formation: Results in the formation of peptide bonds with the release of N-hydroxysuccinimide.
Deprotected Amino Acid: Yields the free amino group after removal of the tert-butoxycarbonyl group.
Free Carboxyl Group: Obtained after hydrolysis of the benzyl ester.
Scientific Research Applications
Boc-glu(osu)-obzl is widely used in scientific research, particularly in:
Peptide Synthesis: It is a key reagent in the synthesis of peptides and proteins, facilitating the formation of peptide bonds.
Bioconjugation: Used in the conjugation of peptides to other molecules, such as fluorescent dyes or drugs, for imaging and therapeutic applications.
Drug Development: Employed in the synthesis of peptide-based drugs and prodrugs.
Biological Studies: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of Boc-glu(osu)-obzl involves:
Activation of Carboxyl Group: The N-hydroxysuccinimide ester activates the carboxyl group, making it more reactive towards nucleophiles.
Peptide Bond Formation: The activated carboxyl group reacts with the amino group of another amino acid or peptide, forming a peptide bond.
Deprotection: The tert-butoxycarbonyl group is removed under acidic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
Boc-gly(osu): tert-butoxycarbonyl-glycine N-hydroxysuccinimide ester.
Boc-ala(osu): tert-butoxycarbonyl-alanine N-hydroxysuccinimide ester.
Fmoc-glu(osu): fluorenylmethyloxycarbonyl-glutamic acid N-hydroxysuccinimide ester.
Uniqueness
Boc-glu(osu)-obzl is unique due to its benzyl ester group, which provides additional stability and allows for selective deprotection and hydrolysis. This makes it particularly useful in complex peptide synthesis and bioconjugation applications.
Properties
IUPAC Name |
1-O-benzyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O8/c1-21(2,3)30-20(28)22-15(19(27)29-13-14-7-5-4-6-8-14)9-12-18(26)31-23-16(24)10-11-17(23)25/h4-8,15H,9-13H2,1-3H3,(H,22,28)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVYXLRCVBQZNV-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.